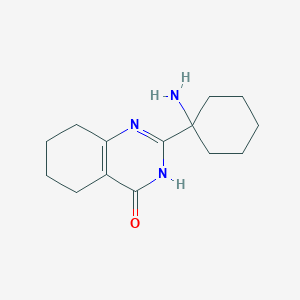
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of an aminocyclohexyl group adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2-aminobenzamide, with a cyclohexanone derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and solvents that are environmentally friendly and sustainable is often prioritized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aminocyclohexyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocyclohexyl group can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The quinazolinone core can also participate in π-π stacking interactions, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminocyclohexyl)acetic acid: This compound shares the aminocyclohexyl group but lacks the quinazolinone core.
Cyclohexylamine: A simpler compound with only the aminocyclohexyl group.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is unique due to the combination of the aminocyclohexyl group and the quinazolinone core
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
2-(1-aminocyclohexyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H21N3O/c15-14(8-4-1-5-9-14)13-16-11-7-3-2-6-10(11)12(18)17-13/h1-9,15H2,(H,16,17,18) |
Clé InChI |
LBYPRZPERQWAHP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=NC3=C(CCCC3)C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


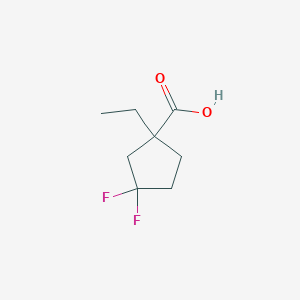
![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)
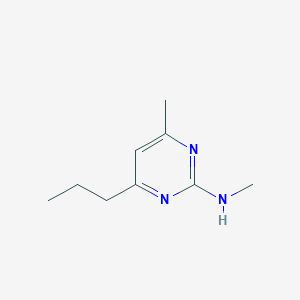
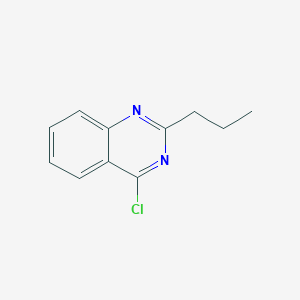
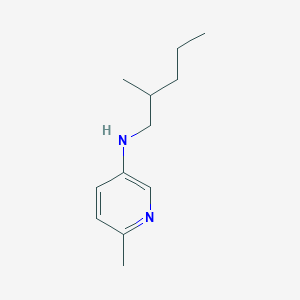
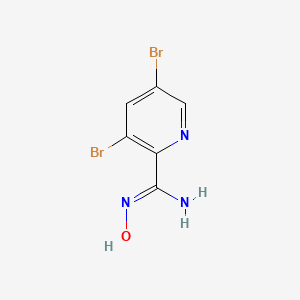
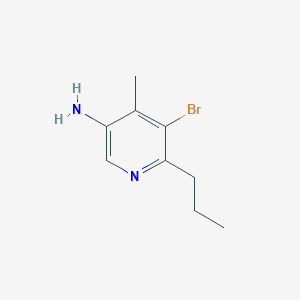
amine](/img/structure/B15271360.png)
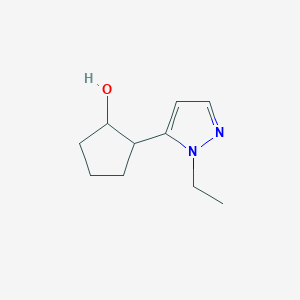
![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
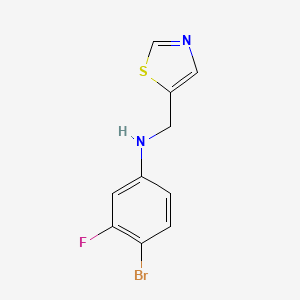
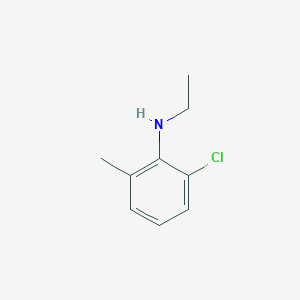
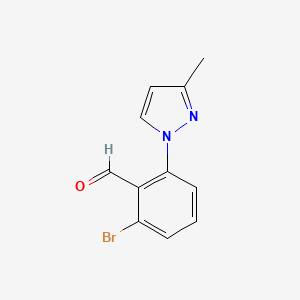
amine](/img/structure/B15271402.png)
